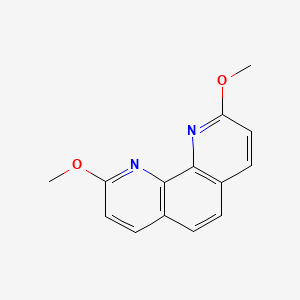
2,9-Dimethoxy-1,10-phenanthroline
描述
2,9-Dimethoxy-1,10-phenanthroline: is an organic compound belonging to the phenanthroline family. Phenanthrolines are heterocyclic compounds that contain nitrogen atoms in their ring structure. This particular compound is characterized by the presence of methoxy groups at the 2 and 9 positions on the phenanthroline ring. It is widely used in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethoxy-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methoxy-substituted reagents under specific conditions. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . This reaction produces the phenanthroline core, which can then be further modified to introduce methoxy groups at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced catalysts and purification techniques to achieve the desired quality.
化学反应分析
Types of Reactions: 2,9-Dimethoxy-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenanthroline compounds.
科学研究应用
2,9-Dimethoxy-1,10-phenanthroline has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in biochemical assays to detect and quantify metal ions in biological samples.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,9-Dimethoxy-1,10-phenanthroline involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. For example, in biological systems, it can inhibit metalloenzymes by binding to their active sites, thereby affecting their activity . The compound’s ability to form complexes with metal ions also makes it useful in catalysis and materials science.
相似化合物的比较
1,10-Phenanthroline: The parent compound without methoxy groups.
4,7-Dimethoxy-1,10-phenanthroline: Another methoxy-substituted derivative with different substitution positions.
2,9-Dimethyl-1,10-phenanthroline: A similar compound with methyl groups instead of methoxy groups.
Uniqueness: 2,9-Dimethoxy-1,10-phenanthroline is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the design of catalysts and advanced materials.
属性
IUPAC Name |
2,9-dimethoxy-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-7-5-9-3-4-10-6-8-12(18-2)16-14(10)13(9)15-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKZOGIIRIVALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC3=C2N=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326673 | |
| Record name | 2,9-dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31037-54-4 | |
| Record name | 2,9-dimethoxy-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-](/img/structure/B3051020.png)
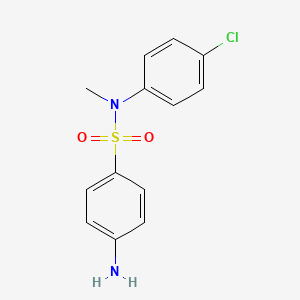
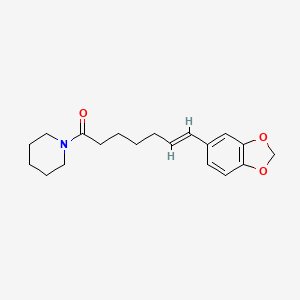
![4-[(Z)-2-{2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl}ethenyl]-N,N-dimethylaniline](/img/structure/B3051026.png)
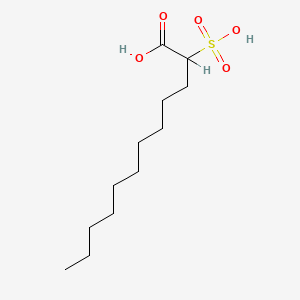
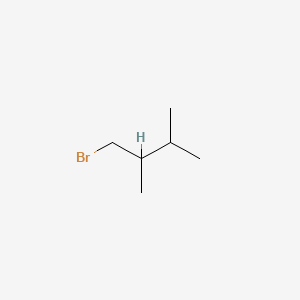
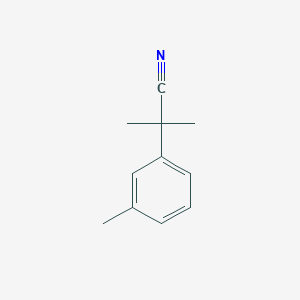
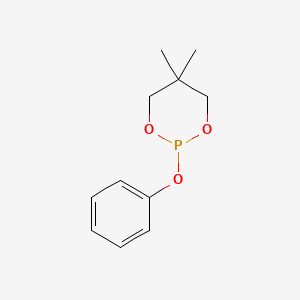
![3,9-Bis(2-carbomethoxyethyl)-2,4,8,10-tetroxaspiro[5.5]undecane](/img/structure/B3051034.png)
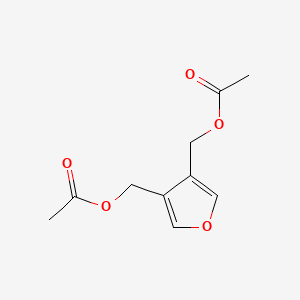
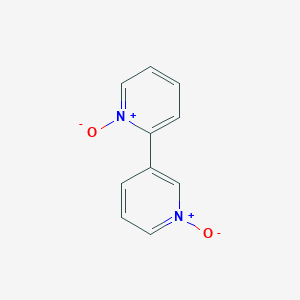
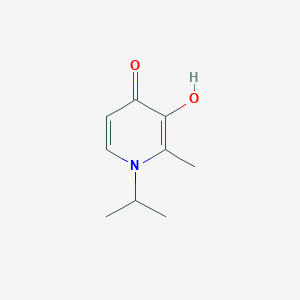
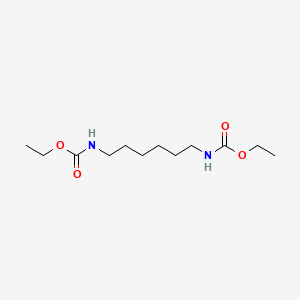
![5-Bromo-2-iodo-benzo[b]thiophene](/img/structure/B3051041.png)
